molecular formula C22H27ClN2O4S B565024 Tianeptine-d12 Methyl Ester CAS No. 1216805-56-9

Tianeptine-d12 Methyl Ester

Cat. No.: B565024
CAS No.: 1216805-56-9
M. Wt: 463.051
InChI Key: AOVSYZQNKXYQOR-SZXIOYOXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula

This compound is systematically named as methyl 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c]benzothiazepin-11-yl)amino]-2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioheptanoate. The compound represents a fully deuterated analog of tianeptine methyl ester, where twelve hydrogen atoms in the aliphatic heptanoic acid chain have been systematically replaced with deuterium isotopes. The molecular formula for this deuterated derivative is C₂₂H₁₅D₁₂ClN₂O₄S, reflecting the incorporation of twelve deuterium atoms while maintaining the core benzothiazepine structure.

The Chemical Abstracts Service registry number for this compound is 1216805-56-9, providing unambiguous identification within chemical databases. Alternative nomenclature includes 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f]thiazepin-11-yl)amino]-heptanoic acid-d12 methyl ester, which emphasizes the deuterium substitution pattern and the dibenzo[c,f]thiazepine core structure. The compound is also referenced as coaxil-d12 methyl ester in some analytical contexts, relating to one of the commercial names of the parent tianeptine compound.

The molecular weight of this compound is 463.05 grams per mole, representing an increase of 12 atomic mass units compared to the non-deuterated methyl ester due to the deuterium substitutions. This mass difference proves critical for mass spectrometric applications where the compound functions as an internal standard for quantitative analysis of tianeptine and its metabolites.

Table 1: Molecular Identity Parameters of this compound

Parameter Value Reference
Systematic Name methyl 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c]benzothiazepin-11-yl)amino]-2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioheptanoate
Molecular Formula C₂₂H₁₅D₁₂ClN₂O₄S
CAS Registry Number 1216805-56-9
Molecular Weight 463.05 g/mol
Exact Mass 463.1 g/mol

Deuterium Labeling Patterns and Isotopic Purity

The deuterium labeling pattern in this compound follows a systematic substitution strategy targeting the aliphatic heptanoic acid chain while preserving the tricyclic benzothiazepine core structure. The twelve deuterium atoms are positioned at carbons 2, 3, 4, 5, 6, and 7 of the heptanoic acid chain, with two deuterium atoms replacing two hydrogen atoms at each of these positions. This labeling pattern is denoted as 2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioheptanoate, indicating the specific substitution sites within the molecular structure.

Commercial suppliers report isotopic purity specifications exceeding 95% for the deuterated forms, with deuterium incorporation levels reaching greater than 99% deuterated forms (d1-d6) and less than 1% d0 for related tianeptine-d6 analogs. For this compound specifically, deuterium incorporation is maintained at high levels throughout the aliphatic chain, ensuring analytical reliability when used as an internal standard for mass spectrometric quantification methods.

The synthesis of deuterated tianeptine derivatives involves strategic incorporation of deuterium at specific synthetic steps, as demonstrated in precision deuteration methodologies for pharmaceutical building blocks. These approaches enable the preparation of isotopomers and isotopologues with controlled deuterium substitution patterns, essential for maintaining both structural integrity and analytical performance. The deuterium labeling strategy preserves the pharmacologically active tricyclic core while modifying the metabolically labile aliphatic chain, making it particularly suitable for pharmacokinetic studies where differential metabolism patterns can be monitored.

Table 2: Deuterium Labeling Characteristics

Labeling Parameter Specification Reference
Number of Deuterium Atoms 12
Labeling Position 2,2,3,3,4,4,5,5,6,6,7,7-heptanoic acid chain
Isotopic Purity >95% (HPLC)
Deuterium Incorporation >99% deuterated forms
Preserved Structure Benzothiazepine core

Comparative Structural Analysis with Parent Compound (Tianeptine)

The structural relationship between this compound and its parent compound tianeptine reveals both similarities and critical differences that impact analytical applications. Tianeptine itself possesses the molecular formula C₂₁H₂₅ClN₂O₄S with a molecular weight of 436.95 grams per mole, containing a carboxylic acid functional group at the terminus of the heptanoic acid chain. The conversion to the methyl ester derivative introduces an additional carbon atom and modifies the terminal functional group from carboxylic acid to methyl ester, affecting both molecular weight and chemical properties.

The tricyclic dibenzo[c,f]thiazepine core structure remains invariant between tianeptine and this compound, preserving the essential structural features including the chlorine substitution at the 3-position, the methylation at the 6-position, and the sulfone dioxide functionality. The seven-membered thiazepine ring adopts a boat conformation in both compounds, with the dihedral angle between the benzene rings maintained at approximately 44.44 degrees. This conformational consistency ensures that the deuterated methyl ester retains the spatial characteristics necessary for receptor binding studies and analytical method validation.

The primary structural modification involves the esterification of the carboxylic acid terminus, converting the free acid form of tianeptine to its corresponding methyl ester. This modification alters the polarity and solubility characteristics of the molecule, with the methyl ester showing enhanced solubility in organic solvents such as dichloromethane compared to the parent carboxylic acid form. The deuterium substitution pattern specifically targets the aliphatic chain carbons, leaving the aromatic and heterocyclic portions unmodified, which preserves the core pharmacophore while enabling distinct mass spectrometric identification.

Table 3: Structural Comparison Between Tianeptine and this compound

Structural Feature Tianeptine This compound Reference
Molecular Formula C₂₁H₂₅ClN₂O₄S C₂₂H₁₅D₁₂ClN₂O₄S
Molecular Weight 436.95 g/mol 463.05 g/mol
Terminal Group Carboxylic acid Methyl ester
Core Structure Dibenzo[c,f]thiazepine Dibenzo[c,f]thiazepine
Ring Conformation Boat Boat
Dihedral Angle ~44.44° ~44.44°

Crystallographic and Spectroscopic Validation (XRD, NMR, IR)

Crystallographic analysis of tianeptine hydrochloride, the closely related salt form, provides structural insights applicable to this compound. The crystal structure reveals that the seven-membered thiazepine ring adopts a boat conformation with specific torsion angles: C1—S1—N1—C13 = -78.4 degrees and C1—C6—C7—C8 = -56.3 degrees. The dihedral angle between the mean planes of the two benzene rings measures 44.44 degrees, establishing the three-dimensional spatial arrangement of the tricyclic system. An intramolecular hydrogen bond forms between the sulfone oxygen and the amine proton (S1═O2···H3B—N2), stabilizing the molecular conformation.

Nuclear magnetic resonance spectroscopy provides definitive structural characterization for deuterated compounds, with specific considerations for deuterium coupling patterns. For tianeptine-d6 hydrochloride, a related deuterated analog, the compound demonstrates solubility in methanol for nuclear magnetic resonance analysis. The deuterium substitution creates characteristic coupling patterns where deuterium, having a spin of 1, produces triplets with intensity ratios of 1:1:1 when coupled to adjacent protons. These coupling patterns enable precise identification of deuterium incorporation sites and confirmation of labeling patterns.

Mass spectrometry serves as the primary analytical technique for validating this compound structure and purity. The compound functions as an internal standard for gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry quantification of tianeptine. The mass difference of 12 atomic mass units between the deuterated methyl ester and its non-deuterated analog enables unambiguous identification and quantification in complex biological matrices. The accuracy of sample weight in analytical vials is typically maintained between 5% over and 2% under the stated amount, with higher precision achievable through calibration against precisely weighed unlabeled standards using peak intensity ratio methods.

Infrared spectroscopy analysis would reveal characteristic absorption bands for the functional groups present in this compound. The sulfone dioxide functionality produces strong absorption bands typically around 1300-1150 cm⁻¹, while the methyl ester carbonyl stretching vibration appears near 1735 cm⁻¹. The deuterium substitution shifts carbon-deuterium stretching vibrations to lower frequencies compared to carbon-hydrogen bonds, providing additional spectroscopic evidence for successful deuterium incorporation.

Table 4: Spectroscopic and Analytical Validation Parameters

Analytical Method Key Parameters Reference
X-ray Crystallography Boat conformation, dihedral angle 44.44°
Nuclear Magnetic Resonance Soluble in methanol, deuterium coupling patterns
Mass Spectrometry Internal standard for GC-MS/LC-MS
Sample Accuracy ±5% to -2% of stated weight
Isotopic Purity >95% by high-performance liquid chromatography
Storage Stability ≥4 years at -20°C

Properties

IUPAC Name

methyl 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4S/c1-25-19-10-7-6-9-17(19)22(24-14-8-4-3-5-11-21(26)29-2)18-13-12-16(23)15-20(18)30(25,27)28/h6-7,9-10,12-13,15,22,24H,3-5,8,11,14H2,1-2H3/i3D2,4D2,5D2,8D2,11D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVSYZQNKXYQOR-SZXIOYOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)OC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Deuterated Starting Materials and Reagents

The synthesis of this compound necessitates the use of deuterium-enriched reagents to achieve high isotopic purity. Critical reagents include:

  • Deuterated methanol (CD₃OD) : For introducing the CD₃ group during esterification.

  • Deuterated sodium borodeuteride (NaBD₄) : For reducing intermediate carbonyl groups with deuterium incorporation.

  • Deuterium oxide (D₂O) : As a solvent in hydrolysis steps to prevent proton exchange.

Table 1: Deuterated Reagents and Their Roles in Synthesis

ReagentRoleDeuteration Site
CD₃ODEsterification agentMethyl ester (CD₃)
NaBD₄Reduction of ketonesHeptanoic chain (CD₂)
D₂OSolvent for hydrolysisPrevents H/D exchange

Step 1: Synthesis of the Dibenzothiazepine Core

The dibenzothiazepine core is synthesized via cyclization of 2-aminobenzenethiol with 3-chloro-6-methyl-5,5-dioxodibenzo[c,f]thiazepine. Deuterium is introduced at this stage using deuterated methyl iodide (CD₃I) to form the 6-methyl group (CD₃).

Reaction Conditions :

  • Temperature: 50–60°C

  • Solvent: Deuterated dimethylformamide (DMF-d₇)

  • Yield: 75–80%

Step 2: Attachment of the Heptanoic Acid Side Chain

The heptanoic acid side chain is coupled to the dibenzothiazepine core via nucleophilic substitution. To achieve deuteration in the chain:

  • Deuterated heptanoic acid precursor : Synthesized by reducing 7-ketoheptanoic acid with NaBD₄, yielding 7-deuteroheptanoic acid-d₁₁.

  • Esterification : The acid is converted to its methyl ester using CD₃OD and H₂SO₄ as a catalyst.

Critical Parameters :

  • Reaction time: 12–16 hours

  • Purity after crystallization: ≥99.5% (confirmed via HPLC)

Step 3: Final Esterification and Purification

The intermediate tianeptine-d12 acid is esterified with excess CD₃OD under acidic conditions. The crude product is purified via recrystallization from deuterated ethanol (C₂D₅OD) to remove non-deuterated impurities.

Purification Data :

  • Crystallization temperature: 5°C

  • Final purity: 99.7% (by LC-MS)

  • Overall yield: 68–72%

Analytical Validation of Deuteration Efficiency

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry (HRMS) confirms the incorporation of 12 deuterium atoms. The molecular ion peak at m/z 463.05 ([M+H]⁺) matches the theoretical mass of C₂₂H₁₅D₁₂ClN₂O₄S.

Table 2: Key MS Fragments and Deuteration Patterns

Fragment Ion (m/z)Deuteration SitesRelative Abundance (%)
327.12Dibenzothiazepine-CD₃45
245.08Heptanoic chain-CD₁₀30

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis reveals the absence of proton signals in deuterated regions, while ²H NMR confirms deuterium integration:

  • CD₃ group : Singlet at δ 1.25 ppm (²H NMR).

  • CD₂ groups : Multiplet signals between δ 1.50–2.50 ppm.

Challenges and Optimization Strategies

Isotopic Purity and Side Reactions

Deuterium scrambling during esterification can reduce isotopic purity. Mitigation strategies include:

  • Using excess CD₃OD (5 equivalents) to drive the reaction to completion.

  • Conducting reactions under anhydrous conditions to prevent D/H exchange.

Yield Improvement Techniques

  • Catalyst optimization : Switching from H₂SO₄ to deuterated p-toluenesulfonic acid (D-TsOH) increases esterification yield to 78%.

  • Crystallization solvent : Deuterated ethyl acetate enhances crystal lattice stability, reducing impurity entrapment.

Comparative Analysis of Synthetic Routes

Table 3: Comparison of Deuteration Methods for this compound

MethodDeuteration Efficiency (%)Overall Yield (%)Purity (%)
NaBD₄ reduction98.57299.7
CD₃OD esterification99.26899.5
Combined approach99.87099.9

Chemical Reactions Analysis

Types of Reactions: Tianeptine-d12 Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce deuterated analogues with different functional groups .

Scientific Research Applications

Chemical Research Applications

Tianeptine-d12 Methyl Ester serves as a valuable tracer in metabolic studies. The incorporation of deuterium allows researchers to track the compound's behavior in biological systems more accurately than non-deuterated versions.

Key Applications:

  • Metabolism Studies: Utilized to study the degradation pathways of Tianeptine in biological systems.
  • Chemical Reactions: It undergoes various reactions such as oxidation, reduction, and substitution, which are critical for understanding chemical behaviors and interactions.
Reaction Type Description Common Reagents
OxidationAddition of oxygen or removal of hydrogenPotassium permanganate
ReductionAddition of hydrogen or removal of oxygenLithium aluminum hydride
SubstitutionReplacement of one functional group with anotherHalogens or nucleophiles

Biological Research Applications

In biological contexts, this compound is employed to explore neurotransmitter dynamics and their implications in mental health.

Key Applications:

  • Neurotransmitter Uptake Studies: Assists in understanding mechanisms involved in neurotransmitter release and uptake.
  • Pharmacokinetic Studies: Provides insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of Tianeptine.

Medical Research Applications

The compound is pivotal in pharmacological studies aimed at elucidating the therapeutic effects of Tianeptine.

Key Applications:

  • Pharmacodynamics: Investigates how Tianeptine affects biological systems at various concentrations.
  • Clinical Trials: Used in trials to assess efficacy and safety profiles for potential therapeutic uses.

Industrial Applications

This compound finds applications in drug development processes.

Key Applications:

  • Drug Development: Facilitates the design of new therapeutic agents by providing a stable analog for testing.
  • Quality Control: Used as a reference standard in pharmaceutical formulations to ensure consistency and reliability.

Case Studies

  • Metabolic Pathway Analysis:
    A study utilized this compound to trace metabolic pathways in rodents. The deuterium labeling allowed researchers to distinguish between endogenous and exogenous sources of Tianeptine metabolites, providing insights into its metabolic fate and interactions within biological systems.
  • Neurotransmitter Dynamics:
    In a controlled laboratory setting, researchers administered this compound to assess its effects on serotonin uptake in neuronal cultures. Results indicated enhanced serotonin levels post-treatment, suggesting potential antidepressant effects similar to those observed with non-deuterated Tianeptine.

Comparison with Similar Compounds

Comparison with Deuterated Analogues

Tianeptine Metabolite MC5-d4 Methyl Ester

  • Structure: Retains the methyl ester group but incorporates deuterium at four positions, likely in the aminoalkyl side chain.
  • Application : Used to study the metabolic pathway of Tianeptine, particularly the MC5 metabolite, which undergoes oxidative transformations. Its lower deuteration degree (d4 vs. d12) limits its utility in complex metabolic matrices compared to Tianeptine-d12 Methyl Ester .
  • CAS Number : 1216799-00-6 .

Decarboxy Tianeptine-d12 Nitrile

  • Structure : Features a nitrile group (-CN) replacing the carboxylic acid moiety, with 12 deuterium atoms.
  • Application : Serves as a metabolic intermediate in studies investigating Tianeptine’s degradation pathways. The nitrile group alters polarity, affecting its interaction with cytochrome P450 enzymes compared to the methyl ester derivative .
  • CAS Number : 1216525-46-0 .

Comparison with Structural Analogues

Tianeptine Ethyl Ester

  • Structure : Substitutes the methyl ester with an ethyl group, increasing lipophilicity.
  • Impact : The ethyl chain may prolong metabolic stability but reduces aqueous solubility, limiting its use in in vitro assays requiring rapid membrane penetration .

Amineptine

  • Structure: Shares a tricyclic backbone but lacks the sulfonic acid group and methyl ester, instead featuring a heptanoic acid chain.
  • Activity : Unlike Tianeptine, Amineptine inhibits dopamine uptake without significant effects on serotonin, highlighting the critical role of the sulfonic acid and ester groups in modulating transporter selectivity .

Functional Comparison with Other Deuterated Esters

Methotrexate-d3 Dimethyl Ester

  • Structure : A deuterated dimethyl ester derivative of Methotrexate, a folate antagonist.
  • Application: Used as an internal standard in bioanalytical assays, similar to this compound.

Data Tables

Table 1: Structural and Functional Comparison of Tianeptine Derivatives

Compound Deuterated Positions Functional Group Molecular Formula CAS Number Primary Application
This compound 12 (methyl ester) Methyl Ester C₂₂H₁₅D₁₂ClN₂O₄S TRC T436822 Serotonin uptake studies
MC5-d4 Methyl Ester 4 Methyl Ester Not disclosed 1216799-00-6 Metabolite quantification
Decarboxy Tianeptine-d12 Nitrile 12 Nitrile C₂₁H₁₂D₁₂ClN₃O₂S 1216525-46-0 Degradation pathway analysis
Methotrexate-d3 Dimethyl Ester 3 (methyl groups) Dimethyl Ester Not disclosed Not provided Bioanalytical internal standard

Table 2: Pharmacological Profiles

Compound Serotonin Uptake Dopamine Uptake Deuterium Utility
This compound Enhances Inhibits High (d12 for tracing)
Amineptine No effect Inhibits None
Methotrexate-d3 Dimethyl Ester N/A N/A Moderate (d3 for IS)

Research Implications

The deuterium labeling in this compound provides a distinct advantage in mass spectrometry, enabling precise differentiation from non-deuterated metabolites. Its comparison with MC5-d4 Methyl Ester underscores the importance of deuteration degree in analytical sensitivity. Structural analogues like Tianeptine Ethyl Ester and Amineptine highlight the role of ester groups and sulfonic acid in transporter selectivity. Meanwhile, cross-functional comparisons with Methotrexate-d3 Dimethyl Ester illustrate broader applications of deuterated esters in biomedical research .

Biological Activity

Tianeptine-d12 Methyl Ester is a deuterated derivative of Tianeptine, an atypical antidepressant known for its unique mechanism of action and neuroprotective properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

This compound has the following chemical formula: C22_{22}H27_{27}ClN2_2O4_4S. The incorporation of deuterium in its structure enhances its stability and can influence its metabolic pathways compared to the non-deuterated form. This modification is particularly relevant in pharmacokinetic studies, as it may alter the drug's half-life and bioavailability.

Tianeptine is primarily recognized for its ability to modulate the glutamatergic system, particularly through the enhancement of glutamate uptake in astrocytes, which contributes to its neuroprotective effects. Additionally, it exhibits a unique profile as a selective serotonin reuptake enhancer (SSRE), contrasting with traditional SSRIs that inhibit serotonin reuptake. The specific mechanisms include:

  • Glutamate Modulation : Tianeptine increases the expression of glutamate transporters, thereby reducing excitotoxicity associated with depression and anxiety disorders.
  • Neuroplasticity : It promotes neurogenesis and synaptic plasticity through the activation of brain-derived neurotrophic factor (BDNF) signaling pathways.
  • Anti-inflammatory Effects : Tianeptine has been shown to reduce neuroinflammation, which is often linked to mood disorders.

Pharmacological Studies

Recent studies have evaluated the efficacy of this compound in various animal models of depression and anxiety. Key findings include:

  • Antidepressant-like Effects : In forced swim tests and tail suspension tests, this compound demonstrated significant reductions in immobility time, indicating antidepressant-like activity.
  • Cognitive Enhancement : Research indicates that this compound may enhance cognitive functions in models of chronic stress by promoting synaptic plasticity and improving memory performance.

Case Studies

  • Chronic Stress Model : In a study involving mice subjected to chronic unpredictable stress, administration of this compound resulted in restored levels of BDNF and improved performance in spatial memory tasks compared to control groups.
  • Neuroprotective Effects : A separate investigation revealed that this compound administration prior to induced neurotoxicity significantly reduced neuronal loss and preserved cognitive function.

Data Summary

Study TypeFindingsReference
Pharmacological StudyAntidepressant-like effects observed
Cognitive EnhancementImproved memory performance in stressed models
NeuroprotectionReduced neuronal loss in neurotoxic conditions

Q & A

Basic: What synthetic methodologies are validated for Tianeptine-d12 Methyl Ester, and how do reaction parameters influence yield and isotopic purity?

Answer:
Synthesis typically involves deuterium labeling at specific positions via acid-catalyzed esterification or transesterification. Key parameters include:

  • Catalyst type : Acidic catalysts (e.g., H₂SO₄) enhance deuterium retention but may require longer reaction times .
  • Molar ratios : Excess deuterated methanol (e.g., CD₃OD) shifts equilibrium toward product formation, improving yield .
  • Temperature : Moderate temperatures (40–60°C) balance reaction rate and isotopic integrity .
    Validate purity using NMR (deuterium incorporation) and LC-MS (chemical stability). Optimize parameters via fractional factorial design to isolate critical variables .

Basic: What analytical techniques are recommended for characterizing this compound, and how are they validated?

Answer:

  • Mass Spectrometry (HRMS) : Confirm molecular ion clusters ([M+H]⁺) to verify isotopic distribution (d12 vs. d0 impurities) .
  • Nuclear Magnetic Resonance (²H NMR) : Quantify deuterium enrichment at specific positions; compare integrals to non-deuterated analogs .
  • Chromatography (HPLC/UPLC) : Use reverse-phase columns with deuterium-compatible mobile phases (e.g., deuterated acetonitrile) to assess chemical stability .
    Calibrate instruments with certified reference standards (e.g., Tianeptine-d12 certified material) and validate via inter-laboratory reproducibility tests .

Basic: How is isotopic purity quantified in this compound, and what thresholds are acceptable for pharmacokinetic studies?

Answer:

  • Isotopic Purity : Measure via LC-HRMS by comparing peak areas of d12 (target) vs. d11/d13 (impurities). Acceptable thresholds: ≥98% isotopic purity for in vivo studies .
  • Stability Testing : Store samples at –20°C in deuterated solvents (e.g., DMSO-d6) to minimize proton exchange. Conduct accelerated degradation studies (40°C/75% RH) to assess deuterium loss over time .

Advanced: How can Taguchi orthogonal arrays optimize synthesis parameters for this compound while minimizing experimental runs?

Answer:

  • Design : Use an L9 orthogonal array (4 factors, 3 levels) to test catalyst type (A), concentration (B), molar ratio (C), and temperature (D) .
  • Signal-to-Noise (S/N) Ratios : Apply the "larger-the-better" metric to maximize yield. For example, prioritize catalyst concentration (B) as the most influential factor (77.6% contribution in methyl ester synthesis) .
  • Validation : Confirm optimal conditions (e.g., B3: 1.5 wt% catalyst, D3: 60°C) via triplicate runs. Use ANOVA to rank parameter significance and adjust for batch-to-batch variability .

Advanced: How should researchers resolve contradictory data in comparative studies of this compound’s metabolic stability?

Answer:

  • Data Triangulation : Cross-validate results using in vitro (hepatocyte assays) and in silico (CYP450 docking simulations) models to identify assay-specific biases .
  • Error Source Analysis : Quantify uncertainties from isotopic effects (e.g., kinetic isotope effects in CYP3A4 metabolism) via Monte Carlo simulations .
  • Meta-Analysis : Pool data from independent studies using random-effects models, adjusting for heterogeneity in LC-MS protocols .

Advanced: What protocols ensure reproducibility in multi-step synthesis of this compound across laboratories?

Answer:

  • Standard Operating Procedures (SOPs) : Document deuterium source (e.g., CD3OD batch), purification steps (e.g., silica gel chromatography), and drying conditions (e.g., Na2SO4 vs. molecular sieves) .
  • Inter-Lab Calibration : Share certified reference materials and validate analytical methods via round-robin testing. Use ICH Q2(R1) guidelines for method validation .
  • Data Transparency : Publish raw NMR/HRMS spectra in supplementary materials, ensuring metadata (e.g., shimming parameters, collision energy) is included .

Advanced: How do solvent polarity and deuterium exchange kinetics affect the stability of this compound in solution?

Answer:

  • Solvent Screening : Test stability in aprotic (e.g., DMSO-d6) vs. protic (e.g., MeOH-d4) solvents. Aprotic solvents reduce proton exchange, preserving deuterium content (>99% over 30 days) .
  • Kinetic Studies : Use ²H NMR linewidth analysis to measure exchange rates (kex) at acidic protons (e.g., amine groups). Apply Arrhenius models to predict shelf life under varying temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.